molecular formula C12H13ClN2O2 B13497923 Tert-butyl (4-chloro-3-cyanophenyl)carbamate

Tert-butyl (4-chloro-3-cyanophenyl)carbamate

Cat. No.: B13497923
M. Wt: 252.69 g/mol
InChI Key: IGHNGMFKJRJVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (4-chloro-3-cyanophenyl)carbamate is an organic compound with the molecular formula C12H13ClN2O2 It is a derivative of carbamate, characterized by the presence of a tert-butyl group, a chloro substituent, and a cyano group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-chloro-3-cyanophenyl)carbamate typically involves the reaction of 4-chloro-3-cyanophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

4-chloro-3-cyanophenol+tert-butyl chloroformatetert-butyl (4-chloro-3-cyanophenyl)carbamate\text{4-chloro-3-cyanophenol} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 4-chloro-3-cyanophenol+tert-butyl chloroformate→tert-butyl (4-chloro-3-cyanophenyl)carbamate

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl carbamates.

Scientific Research Applications

Tert-butyl (4-chloro-3-cyanophenyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (4-chloro-3-cyanophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites, while the chloro substituent can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • Tert-butyl (4-chlorophenyl)carbamate
  • Tert-butyl (4-cyanophenyl)carbamate
  • Tert-butyl (3-cyanophenyl)carbamate

Comparison: Tert-butyl (4-chloro-3-cyanophenyl)carbamate is unique due to the presence of both chloro and cyano substituents on the phenyl ring. This dual substitution imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the chloro group enhances lipophilicity, while the cyano group increases the compound’s ability to form hydrogen bonds, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

tert-butyl N-(4-chloro-3-cyanophenyl)carbamate

InChI

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-9-4-5-10(13)8(6-9)7-14/h4-6H,1-3H3,(H,15,16)

InChI Key

IGHNGMFKJRJVRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.